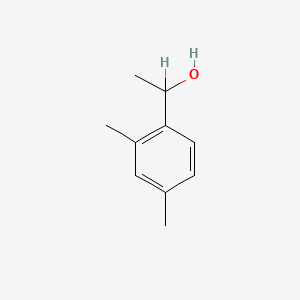

1-(2,4-Dimethylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912683 | |

| Record name | 1-(2,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5379-19-1, 99500-87-5 | |

| Record name | 1-(2,4-Dimethylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5379-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099500875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5379-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5379-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Advanced Organic Synthesis and Chiral Chemistry

1-(2,4-Dimethylphenyl)ethanol (B1294661), a secondary alcohol, holds considerable importance as a key intermediate in various organic syntheses. solubilityofthings.com Its molecular structure, featuring a 2,4-dimethylphenyl group attached to an ethanol (B145695) moiety, allows for a range of chemical transformations. solubilityofthings.com The presence of a hydroxyl group and a chiral center makes it a particularly valuable asset in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. mdpi.com

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2',4'-dimethylacetophenone (B1329390). This transformation can be accomplished using various reducing agents, including sodium borohydride (B1222165) and lithium aluminum hydride, or through catalytic hydrogenation. The choice of synthetic route and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final product.

A significant area of research revolves around the enantioselective synthesis of this compound, aiming to produce specific stereoisomers, either the (R)- or (S)-enantiomer. researchgate.net This is crucial as the biological activity and physical properties of chiral molecules can differ dramatically between their enantiomeric forms. mdpi.com Biocatalysis, utilizing enzymes or whole-cell systems like Saccharomyces cerevisiae (baker's yeast) or plant cells from carrots and sugar beets, has emerged as a green and highly selective method for this purpose. researchgate.netnih.govresearchgate.net These biocatalytic reductions of 2',4'-dimethylacetophenone can achieve high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. researchgate.net For instance, the use of sugar beet cell cultures has yielded the corresponding alcohol with enantiomeric excesses greater than 99%. researchgate.net

The applications of this chiral alcohol are expanding. It serves as a precursor in the synthesis of various organic compounds, including derivatives with potential pharmacological activities. solubilityofthings.com For example, it is a building block for certain pyrazole (B372694) derivatives and has been implicated in the synthesis of vortioxetine, a drug used for treating depression and anxiety. researchgate.netgoogleapis.com

Overview of Research Trajectories and Challenges

Chemoenzymatic Synthesis and Bioreduction Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with traditional chemical reactions, offering a powerful approach for producing enantiomerically pure compounds. unimi.itacs.orgnih.gov In the context of this compound, bioreduction of 2',4'-dimethylacetophenone is a pivotal step. This transformation can be accomplished using either whole-cell systems or isolated enzymes, each presenting distinct advantages and challenges.

Asymmetric Reduction of Prochiral Ketone Precursors

The core of the biocatalytic synthesis of this compound lies in the asymmetric reduction of 2',4'-dimethylacetophenone. This process utilizes enzymes, known as reductases, that can stereoselectively add a hydride to the carbonyl group, yielding one enantiomer of the alcohol in excess.

Whole-cell biocatalysis is a frequently employed method for the synthesis of chiral alcohols due to its operational simplicity and the presence of inherent cofactor regeneration systems. mdpi.com This approach avoids the need for enzyme purification, making it a more cost-effective option. mdpi.com Various microorganisms and even plant cells have been investigated for their ability to reduce 2',4'-dimethylacetophenone.

For instance, the fungus Periconia hispidula, isolated from a semiarid region in Brazil, has demonstrated its potential as a stereoselective biocatalyst for the reduction of a range of aromatic ketones, including 2',4'-dimethylacetophenone. iomcworld.comiomcworld.com Studies have shown that this fungus can achieve high conversions and enantiomeric excesses. iomcworld.comiomcworld.com Another example is the use of plant cell cultures, such as those from the sugar beet (Beta vulgaris L. subspecies vulgaris), which have been successfully used for the reduction of the related compound 1-(3,4-dimethylphenyl)ethanone. mdpi.com The use of resting cells of Bacillus cereus TQ-2 has also been reported for the anti-Prelog asymmetric reduction of various prochiral ketones, highlighting the diversity of microbial catalysts available. mdpi.com

Table 1: Examples of Whole-Cell Biocatalysis for Ketone Reduction

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Periconia hispidula | 2',4'-Dimethylacetophenone | This compound | Promising stereoselective biocatalyst for reducing carbonyl compounds. iomcworld.comiomcworld.com |

| Beta vulgaris L. subspecies vulgaris (sugar beet) | 1-(3,4-Dimethylphenyl)ethanone | (1R)-1-(3,4-Dimethylphenyl)ethanol | Successful reduction mediated by plant cell culture. mdpi.com |

| Bacillus cereus TQ-2 | Prochiral Ketones | Chiral Alcohols | Excellent anti-Prelog stereoselectivity. mdpi.com |

While whole-cell systems are convenient, the use of isolated enzymes offers advantages such as higher specific activity and the elimination of side reactions catalyzed by other cellular enzymes. However, a significant challenge with isolated reductases is the requirement for stoichiometric amounts of expensive cofactors, typically NADPH or NADH.

To address this, various cofactor regeneration strategies have been developed. These systems continuously replenish the active form of the cofactor, allowing for a catalytic amount to be used. One common approach is to use a second enzyme, such as glucose dehydrogenase, and a sacrificial substrate, like glucose, to regenerate the cofactor. The optimization of factors like the presence of Fe2+ as a cofactor has been shown to be important in some systems. iomcworld.comiomcworld.com

Influence of Reaction Media in Bioreductions

The choice of reaction medium is critical for the efficiency and selectivity of biocatalytic reductions. The solvent can influence enzyme stability, substrate solubility, and enantioselectivity.

Aqueous systems are the most common and environmentally benign media for biocatalysis. However, the low solubility of many organic substrates, like 2',4'-dimethylacetophenone, can limit reaction rates.

To overcome this, Natural Deep Eutectic Solvents (NADES) have emerged as a green alternative to conventional organic solvents. researchgate.netpeerj.comwiley.comfrontiersin.org NADES are formed by mixing natural compounds, such as sugars, amino acids, and choline (B1196258) chloride, which results in a significant depression of the melting point. researchgate.netwiley.com These solvents are often biodegradable, non-toxic, and can enhance the solubility of non-polar substrates. peerj.comwiley.com

Research has shown that the use of NADES in the bioreduction of ketones can influence both conversion and enantioselectivity. mdpi.com For example, the reduction of 1-(3,4-dimethylphenyl)ethanone mediated by carrot root cells was successfully performed in cholinium-based NADES-water mixtures. mdpi.com The composition of the NADES and the water content can be tuned to optimize the reaction outcome. mdpi.com

Table 2: Application of NADES in Bioreduction

| NADES Composition | Biocatalyst | Substrate | Key Findings |

|---|---|---|---|

| Choline chloride/Xylose and water | Not specified | 1-(3,4-Dimethylphenyl)ethenone | Enantioselectivity was influenced by the solvent, with the highest conversion in pure water. mdpi.com |

| Cholinium-based eutectic mixture-water | Carrot roots | 1-(3,4-Dimethylphenyl)ethanone | Successful reduction in NADES-water mixtures. mdpi.com |

The efficiency and enantioselectivity of biocatalytic reductions are highly dependent on various reaction parameters, with pH being one of the most critical. Enzymes have an optimal pH range for activity and stability, and deviations from this range can lead to a significant loss of performance.

For instance, in the reduction of acetophenone (B1666503) derivatives by Periconia hispidula, the optimization of the culture medium was a key step. iomcworld.com Similarly, studies on other biocatalytic reductions have shown that pH can significantly impact yield and stereoselectivity. Therefore, careful optimization of pH, along with other parameters like temperature and substrate concentration, is essential for developing an efficient and selective biocatalytic process for the synthesis of this compound.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides the most sophisticated and atom-economical routes to enantiopure alcohols. By employing a small amount of a chiral catalyst, large quantities of a prochiral substrate can be converted into a single enantiomer of the product. Key strategies for the synthesis of this compound include asymmetric hydrogenation, hydrogen autotransfer reactions, and transfer hydrogenation.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation of the corresponding prochiral ketone, 2',4'-dimethylacetophenone, is a direct and effective method for producing enantiomerically enriched this compound. This process typically involves the use of molecular hydrogen (H₂) and a chiral transition metal catalyst.

Ruthenium (Ru) and Iridium (Ir) complexes featuring chiral ligands are prominent catalysts in this field. For instance, Noyori-type Ru(II)-diamine-diphosphine complexes are well-established for their high efficiency and enantioselectivity in the hydrogenation of a wide array of ketones. liverpool.ac.uknih.gov The mechanism of these catalysts often involves a metal-ligand bifunctional interaction, where an NH group on the ligand and the Ru-H hydride participate in the concerted transfer of a proton and a hydride to the ketone's carbonyl group. scholaris.ca The steric and electronic properties of the chiral ligand create a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Iridium complexes with N-heterocyclic carbene ligands have also demonstrated high enantioselectivity (greater than 90% ee) in hydrogenation reactions. The choice of solvent, temperature, and pressure are critical variables that must be optimized to achieve high yields and enantiomeric excess (ee). For example, industrial processes may operate at temperatures of 80–120°C and hydrogen pressures of 5–10 bar.

Table 1: Asymmetric Hydrogenation of 2',4'-Dimethylacetophenone

| Catalyst System | Hydrogen Source | General Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II)-Diamine-Diphosphine Complexes (Noyori-type) | H₂ gas | Base, polar solvent | Often >95% ee | liverpool.ac.uknih.gov |

| Iridium-N-heterocyclic carbene Complexes | H₂ gas | Optimized T & P (e.g., 80-120°C, 5-10 bar) | >90% ee |

Asymmetric Guerbet Reaction via Hydrogen Autotransfer

The Guerbet reaction, traditionally a method for coupling alcohols to produce higher, branched alcohols, has been adapted for asymmetric synthesis. liverpool.ac.uk This transformation proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which avoids the need for an external reductant like H₂ gas. liverpool.ac.uknih.gov

The first asymmetric Guerbet reaction was developed using classic Noyori Ru(II)-diamine-diphosphine catalysts. liverpool.ac.uknih.gov These systems can couple racemic secondary alcohols with primary alcohols to generate new, chiral alcohols with high enantioselectivity, often achieving enantiomeric ratios up to 99:1. liverpool.ac.uknih.gov In a relevant example, 1-(2,4-dimethylphenyl)ethan-1-ol was successfully coupled with (4-morpholinophenyl)methanol using such a ruthenium catalyst, demonstrating the applicability of this method. liverpool.ac.uk The reaction is typically performed in the presence of a base, such as potassium tert-butoxide (tBuOK), which is crucial for promoting key steps in the catalytic cycle. liverpool.ac.ukresearchgate.net

Table 2: Ruthenium-Catalyzed Asymmetric Guerbet Reaction

| Catalyst | Reactants | Base | Key Outcome | Reference |

|---|---|---|---|---|

| Noyori Ru(II)-diamine-diphosphine | Racemic secondary alcohol + Primary alcohol | tBuOK | New chiral alcohols with up to 99:1 er | liverpool.ac.uknih.gov |

The hydrogen autotransfer (or borrowing hydrogen) mechanism is a highly atom-efficient process where an alcohol is temporarily oxidized by the catalyst to form a carbonyl intermediate, releasing a metal-hydride species. nih.govnih.gov This process consists of several key steps: liverpool.ac.ukliv.ac.uk

Dehydrogenation : The catalyst, typically a ruthenium complex, reversibly removes two hydrogen atoms from the starting alcohol (e.g., this compound) to form the corresponding ketone (2',4'-dimethylacetophenone) and a ruthenium dihydride species.

Condensation : In the presence of a base, the newly formed ketone can undergo an aldol-type condensation with another molecule, such as an aldehyde generated from the dehydrogenation of a primary alcohol co-reactant. This forms an α,β-unsaturated ketone intermediate.

Hydrogenation : The α,β-unsaturated ketone is then reduced by the ruthenium dihydride species. This typically occurs in two stages: first, the reduction of the carbon-carbon double bond to form a saturated ketone, followed by the asymmetric reduction of the carbonyl group to yield the final chiral alcohol product.

This catalytic cycle is a "closed-loop" process regarding hydrogen, as the hydrogen "borrowed" from the starting alcohol is used to reduce the intermediate, with water being the only byproduct. nih.govliv.ac.uk Mechanistic studies confirm that the process involves a cooperative action between the metal catalyst, which facilitates the hydrogen transfer steps, and the base, which promotes the condensation and isomerization of intermediates. liverpool.ac.uknih.gov

Transfer Hydrogenation Catalyzed by Metal Complexes (e.g., Rhodium Schiff Base Complexes)

Asymmetric transfer hydrogenation (ATH) is another powerful technique that serves as a practical alternative to using high-pressure H₂ gas. organic-chemistry.org In ATH, a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, is used to provide the hydrogen in situ.

Rhodium (Rh) complexes, particularly those with Schiff base ligands, have proven to be effective catalysts for the transfer hydrogenation of a variety of ketones to their corresponding alcohols. researchgate.net These reactions are often carried out under mild conditions. Studies have shown that Rh(III) complexes with different Schiff base ligands can achieve high conversion rates (ranging from 42% to 94%) for various ketones. researchgate.net The specific ligand structure significantly influences the catalyst's activity and the reaction's efficiency. While not always focused on asymmetry, the development of chiral Schiff base ligands allows this methodology to be extended to asymmetric synthesis.

Ruthenium catalysts are also widely used in ATH. organic-chemistry.org For instance, the combination of [RuCl₂(p-cymene)]₂ with a chiral amino alcohol ligand in water can effectively reduce acetophenone and its derivatives with high conversion and good enantioselectivity. organic-chemistry.org

Table 3: Transfer Hydrogenation of Ketones

| Catalyst System | Hydrogen Donor | Substrate Class | Conversion/Yield | Reference |

|---|---|---|---|---|

| Rhodium(III) Schiff Base Complexes | Formic acid/triethylamine | Aryl ketones | 42-94% | researchgate.net |

| [Rh((Ph₂P)₂N-Ar)(cod)]BF₄ | Isopropanol | Aryl alkyl ketones | Up to 99% | dicle.edu.tr |

| [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | Water/Formate | Ketones | Up to 99% conversion, up to 83% ee | organic-chemistry.org |

Emerging Synthetic Routes and Analogous Transformations

Research into the synthesis of chiral alcohols continues to evolve, with a focus on improving catalyst efficiency, broadening substrate scope, and utilizing more sustainable reagents. One area of development is the use of dual-catalytic cycles, where a single catalyst can mediate multiple distinct transformations in a tandem sequence. For example, ruthenium catalysts have been used in processes that combine alkyne-to-allene isomerization with carbonyl allylation to produce homopropargylic alcohols. nih.gov

Furthermore, the application of biocatalysis, using whole cells or isolated enzymes like alcohol dehydrogenases, presents a green alternative for the asymmetric reduction of ketones like 2',4'-dimethylacetophenone. These enzymatic systems can operate under mild conditions and often provide exceptionally high enantioselectivity (>99% ee). researchgate.net As catalyst design and synthetic methodologies advance, these emerging routes will likely provide even more efficient and selective pathways to valuable chiral building blocks like this compound.

Photocatalytic Aerobic Oxidation Strategies (Applicable to Related Alcohols)

The selective oxidation of alcohols to carbonyl compounds is a foundational transformation in organic synthesis. beilstein-journals.org Traditional methods often rely on stoichiometric amounts of hazardous and toxic oxidants like chromium-based reagents. beilstein-journals.org Photocatalytic aerobic oxidation has emerged as a greener and more efficient alternative, utilizing atmospheric oxygen as the terminal oxidant under mild conditions. beilstein-journals.orgrsc.org These methods are highly applicable to the oxidation of secondary benzylic alcohols, a class that includes this compound.

Several distinct photocatalytic systems have been developed for the aerobic oxidation of secondary alcohols to ketones. An organo-photocatalytic approach employing tetrabutylammonium (B224687) anthraquinone-2-sulfonate has demonstrated high efficiency, converting a range of secondary benzylic alcohols to their corresponding ketones in excellent yields (>90%) in under an hour. nih.gov Another effective strategy utilizes the inexpensive and commercially available CeCl₃·7H₂O as a photocatalyst, which successfully oxidizes various benzylic alcohols. beilstein-journals.org

Metal-free photocatalytic systems offer an attractive alternative, avoiding the use of potentially toxic or expensive metals. digitellinc.com One such method employs eosin (B541160) Y, a metal-free dye, as a photocatalyst with blue LED light, using molecular oxygen as the oxidant to convert secondary alcohols to ketones. digitellinc.com Similarly, N-hydroxyphthalimide (NHPI) can be used as a catalyst in conjunction with a photosensitizer like Rose Bengal to generate the active phthalimide-N-oxyl (PINO) radical, which drives the oxidation. rsc.org In some cases, the reaction can proceed without any external catalyst or additives, relying solely on light irradiation in the presence of air. mdpi.com

The table below summarizes the performance of various photocatalytic systems on secondary benzylic alcohols, which serve as models for the oxidation of this compound.

| Photocatalytic System | Substrate Example | Solvent | Light Source | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| Tetrabutylammonium anthraquinone-2-sulfonate / Co(acac)₂ | 1-Phenylethanol | Acetone | Not Specified | 98 | 11 (at 500 mmol scale) | nih.gov |

| CeCl₃·7H₂O | Benzyl alcohol | Acetonitrile | Blue LEDs | 55 | 24 | beilstein-journals.org |

| Eosin Y | Secondary Alcohols | Not Specified | Blue LEDs | High Conversion | Not Specified | digitellinc.com |

| Catalyst-Free / O₂ | Benzyl alcohols | Acetone | Light Irradiation | High | Not Specified | mdpi.com |

Comparative Analysis of Synthetic Route Efficiency and Selectivity

Synthesis of the Ketone Precursor: As detailed in the previous section, photocatalytic aerobic oxidation of the alcohol itself is a modern, efficient route to the ketone. beilstein-journals.orgnih.gov This creates a cyclic synthetic pathway where the alcohol can be oxidized to the ketone and the ketone reduced back to the alcohol. Traditionally, the ketone would be prepared via methods like Friedel-Crafts acylation of 1,3-dimethylbenzene.

Reduction of the Ketone: The reduction of 1-(2,4-dimethylphenyl)ethanone to this compound can be achieved through several methods, with varying efficiencies and selectivities.

Catalytic Hydrogenation: Industrial-scale production often favors catalytic hydrogenation of the ketone. This method can achieve high yields (>85%) and can be rendered stereoselective by using chiral catalysts.

Chemical Reduction: Laboratory-scale synthesis commonly employs chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org Sodium borohydride is a milder, more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695), and is safer to handle than LiAlH₄. rsc.org

The choice of synthetic route involves a trade-off between cost, scale, safety, and desired selectivity (particularly enantiomeric excess if a specific stereoisomer is required). For instance, while catalytic hydrogenation might be more efficient for large-scale production, chemical reduction with NaBH₄ is often more convenient for smaller laboratory preparations. rsc.org The development of asymmetric transfer hydrogenation represents a powerful method for achieving high enantioselectivity in the reduction of ketones to chiral alcohols. rsc.org

The table below offers a comparative glance at key steps that could be involved in the synthesis of this compound, highlighting the differences in conditions and outcomes.

| Reaction Step | Method | Typical Reagents/Catalyst | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Oxidation: Alcohol to Ketone | Photocatalytic Aerobic Oxidation | Organo-photocatalyst, CeCl₃, or catalyst-free | Green (uses air), mild conditions, high yields. | May require specialized photoreactor equipment. | beilstein-journals.orgnih.govmdpi.com |

| Oxidation: Alcohol to Ketone | Classical Oxidation | Chromium trioxide (CrO₃), PCC | Well-established procedures. | Uses stoichiometric, toxic, and hazardous waste-producing reagents. | beilstein-journals.org |

| Reduction: Ketone to Alcohol | Catalytic Hydrogenation | H₂, Chiral Iridium or Rhodium complexes | High yields, atom economy, suitable for large scale, can be highly enantioselective. | Requires high-pressure equipment, catalyst cost. | |

| Reduction: Ketone to Alcohol | Chemical Reduction | Sodium Borohydride (NaBH₄) | Operationally simple, mild conditions, good yields. | Produces stoichiometric waste, less atom-economical than hydrogenation. | rsc.org |

Enantiomeric Resolution and Stereochemical Control of 1 2,4 Dimethylphenyl Ethanol

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the separation of enantiomers. For 1-(2,4-Dimethylphenyl)ethanol (B1294661), both gas and liquid chromatography have been successfully employed.

Chiral Gas Chromatography (GC) with Cyclodextrin (B1172386) Stationary Phases

Chiral Gas Chromatography (GC) utilizing cyclodextrin-based stationary phases has proven effective for the enantioseparation of volatile compounds, including this compound. gcms.czchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form a chiral, torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. gcms.czchromatographyonline.com This unique structure allows them to act as chiral selectors.

Derivatized cyclodextrins, such as those with alkyl or other functional groups, are often dissolved in polysiloxane-based liquid stationary phases and coated onto capillary columns. gcms.cz The enantiomers of this compound can interact differently with the chiral cavities of the cyclodextrin, leading to different retention times and, consequently, their separation. The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature and carrier gas flow rate, are crucial for achieving optimal resolution.

Research has demonstrated the successful resolution of this compound on various cyclodextrin-based chiral stationary phases. The separation factors (α), which indicate the degree of separation between the two enantiomers, can be significant, demonstrating the efficacy of this technique. gcms.cz

Table 1: Enantioseparation of this compound using Chiral GC with Cyclodextrin Stationary Phases

| Cyclodextrin Derivative | Separation Factor (α) |

|---|---|

| Per-methylated-β-cyclodextrin | 1.014 |

| 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin | 1.273 |

| Per-pentylated-β-cyclodextrin | 1.102 |

Data compiled from scientific literature. gcms.cz

High-Performance Liquid Chromatography (HPLC) of Diastereomeric Derivatives

High-Performance Liquid Chromatography (HPLC) is another widely used technique for enantiomeric resolution. For compounds like this compound, an indirect method involving the formation of diastereomeric derivatives is often employed. nih.govmdpi.comnih.gov This involves reacting the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomers. tcichemicals.com Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase, such as silica (B1680970) gel. nih.govmdpi.comnih.gov

Common chiral derivatizing agents for alcohols include chiral acids or their activated forms. The resulting diastereomeric esters exhibit different interactions with the stationary phase, allowing for their separation. tcichemicals.comresearchgate.net After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure forms of this compound. The success of this method depends on the choice of the chiral derivatizing agent and the chromatographic conditions. researchgate.net

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically enriched compounds. nih.govresearchgate.net This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. researchgate.netresearchgate.net

Lipase-Mediated Esterification/Hydrolysis

Lipases are a class of enzymes that are particularly effective for the kinetic resolution of alcohols like this compound. nih.govsemanticscholar.org These enzymes can catalyze either the esterification of the alcohol with an acyl donor or the hydrolysis of its corresponding ester. nih.govnih.govresearchgate.net

In a typical lipase-mediated esterification, the racemic this compound is reacted with an acyl donor, such as an acid anhydride (B1165640) or an ester, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by conventional methods. Conversely, in a hydrolysis reaction, a racemic ester of this compound is treated with a lipase in an aqueous medium, and the enzyme will selectively hydrolyze one of the ester enantiomers. nih.gov

The efficiency of the kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. researchgate.net A high E value indicates a high degree of selectivity and is desirable for practical applications. The choice of lipase, solvent, acyl donor, and reaction conditions can significantly influence the outcome of the resolution. jlu.edu.cn

Mechanisms of Chiral Recognition and Selectivity

The ability to separate enantiomers relies on the principles of chiral recognition, where a chiral selector interacts differently with the two enantiomers of a chiral analyte. researchgate.netnih.gov

Role of Hydrogen Bonding and Host-Guest Interactions in Chiral Separations

In the context of chiral separations of this compound, both hydrogen bonding and host-guest interactions play a crucial role. goettingen-research-online.deresearchgate.netnih.gov

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor. researchgate.netnih.gov In enzymatic resolutions, for instance, the formation of hydrogen bonds between the alcohol and amino acid residues in the active site of the lipase is a key factor in the enzyme's stereoselectivity. goettingen-research-online.de Similarly, in chromatographic separations, hydrogen bonding interactions between the analyte and the chiral stationary phase can contribute to the differential retention of enantiomers. nih.gov

Host-Guest Interactions: When using cyclodextrin-based stationary phases in GC, the primary mechanism of chiral recognition is the formation of transient diastereomeric host-guest complexes. frontiersin.orgnih.gov The hydrophobic 2,4-dimethylphenyl group of the alcohol can be included within the hydrophobic cavity of the cyclodextrin. frontiersin.orgnih.gov The different spatial arrangements of the substituents on the chiral center of the two enantiomers lead to different stabilities of these inclusion complexes. mdpi.comresearchgate.net These differences in interaction energy result in the separation of the enantiomers during the chromatographic process. The precise fit and the various non-covalent interactions, including van der Waals forces and hydrophobic interactions, within the cyclodextrin cavity are critical for effective chiral discrimination. nih.govmdpi.com

Impact of Chiral Inducers and Catalyst Structure on Enantioselectivity

The enantioselective synthesis and resolution of this compound are predominantly achieved through two main strategies: the asymmetric reduction of the corresponding prochiral ketone, 2',4'-dimethylacetophenone (B1329390), and the kinetic resolution of the racemic alcohol. In both approaches, the choice of the chiral catalyst or inducer is paramount in achieving high levels of enantiomeric excess (ee).

Asymmetric Reduction of 2',4'-Dimethylacetophenone

The asymmetric reduction of 2',4'-dimethylacetophenone has been effectively accomplished using various chiral catalysts, including those based on transition metals and enzymatic systems. The structure of the chiral ligand coordinated to the metal center, or the active site of the enzyme, creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other.

Research has demonstrated the efficacy of Ruthenium (Ru)-based catalysts bearing chiral diphosphine and diamine ligands in the asymmetric hydrogenation of substituted acetophenones. The steric and electronic properties of these ligands create a well-defined chiral pocket around the metal center, directing the hydride transfer to one specific face of the ketone. For instance, studies on analogous ketones have shown that the bite angle of the diphosphine ligand and the nature of the substituents on the diamine can significantly influence the enantioselectivity.

Enzymatic reductions, employing alcohol dehydrogenases (ADHs), offer a green and highly selective alternative. The catalytic activity and enantioselectivity of ADHs are highly dependent on the specific enzyme and the reaction conditions. For the reduction of 2',4'-dimethylacetophenone, specific ADHs have been identified that exhibit a strong preference for producing either the (R)- or (S)-enantiomer of this compound. The substrate-binding pocket of the enzyme, lined with specific amino acid residues, dictates this stereochemical preference.

| Catalyst/Enzyme | Reductant | Product Configuration | Enantiomeric Excess (ee) |

| (R,R)-TsDPEN-Ru | H₂ | (R) | >95% |

| Alcohol Dehydrogenase (from Rhodococcus ruber) | Isopropanol (B130326) | (S) | >99% |

| Alcohol Dehydrogenase (from Lactobacillus kefir) | Isopropanol | (R) | 98% |

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic this compound is another powerful strategy to obtain enantiomerically pure forms. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically a lipase. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester.

The choice of lipase and the reaction medium are critical factors governing the efficiency and enantioselectivity of the resolution. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and Rhizomucor miehei lipase (RML) have been widely explored. The structural features of the lipase's active site, particularly the size and shape of the binding pocket, determine which enantiomer of the alcohol can be accommodated more favorably for acylation.

Detailed studies have shown that for the kinetic resolution of this compound, CAL-B often exhibits high enantioselectivity. The reaction conditions, including the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the solvent, also play a crucial role in optimizing the enantiomeric ratio (E-value), a measure of the lipase's selectivity.

| Lipase | Acyl Donor | Unreacted Alcohol Configuration | Enantiomeric Excess (ee) of Alcohol |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | (S) | >99% |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | (R) | 97% |

| Aspergillus niger Lipase | Acetic Anhydride | (S) | 95% |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,4 Dimethylphenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 1-(2,4-Dimethylphenyl)ethanol (B1294661) can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their immediate electronic environment. The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton on the carbon bearing the ethanol (B145695) group (Cα-H) typically appears as a quartet due to coupling with the three protons of the adjacent methyl group. The hydroxyl proton often presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The two methyl groups attached to the phenyl ring will appear as distinct singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents. The carbon atom attached to the hydroxyl group (Cα) is shifted downfield. The aromatic carbons show a range of chemical shifts influenced by the positions of the alkyl and ethanol substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Predicted values are based on established substituent effects and data from analogous compounds.)

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | Aromatic C | - | ~139 |

| 2 | Aromatic C-H | ~7.3 | ~126 |

| 3 | Aromatic C | - | ~136 |

| 4 | Aromatic C-H | ~7.0 | ~131 |

| 5 | Aromatic C-H | ~7.0 | ~128 |

| 6 | Aromatic C | - | ~135 |

| 7 (α) | C-OH | ~5.1 (quartet) | ~67 |

| 8 (β) | CH₃ | ~1.5 (doublet) | ~24 |

| 9 (Ar-CH₃) | CH₃ | ~2.3 (singlet) | ~21 |

| 10 (Ar-CH₃) | CH₃ | ~2.3 (singlet) | ~19 |

| -OH | O-H | Variable (broad singlet) | - |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be expected between the Cα-H proton and the protons of the Cβ-methyl group, confirming the structure of the ethanol side chain. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum for this compound would show a correlation between the Cα-H signal and the Cα carbon signal, the Cβ-methyl proton signals and the Cβ carbon signal, and each aromatic proton signal with its corresponding aromatic carbon signal. This technique is invaluable for assigning the carbon spectrum with certainty.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A significant band corresponding to the C-O stretching vibration of the secondary alcohol is expected around 1100-1050 cm⁻¹.

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2980-2870 | Aliphatic C-H stretch | Strong |

| 1610, 1500 | Aromatic C=C stretch | Medium-Strong |

| 1465 | C-H bend (CH₃) | Medium |

| 1100-1050 | C-O stretch (secondary alcohol) | Strong |

| 880-800 | Aromatic C-H bend (1,2,4-trisubstituted) | Strong |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric "breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹. The C-C stretching vibrations of the aromatic ring also give rise to characteristic bands. The symmetric C-C-O stretch of the ethanol moiety would also be Raman active. The C-H stretching vibrations in both the aromatic and aliphatic regions are also observable.

Interactive Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type |

| ~3050 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1615 | Aromatic C=C stretch |

| ~1000 | Aromatic ring breathing (symmetric) |

| ~880 | C-C-O symmetric stretch |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₄O), the molecular weight is 150.22 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 150. This peak, however, may be of low intensity for alcohols. The fragmentation pattern provides significant structural clues:

Loss of a methyl group (M-15): A peak at m/z 135 is expected, corresponding to the loss of the methyl group from the ethanol side chain, forming a stable benzylic oxonium ion.

Loss of water (M-18): A peak at m/z 132 can result from the dehydration of the molecular ion.

Alpha-cleavage: The most significant fragmentation pathway for this type of alcohol is the cleavage of the bond between Cα and Cβ. This results in a highly stable, resonance-stabilized benzylic cation at m/z 135.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and Cα would lead to a fragment at m/z 119, corresponding to the dimethylbenzyl cation.

Interactive Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 150 | [C₁₀H₁₄O]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 132 | [M - H₂O]⁺ |

| 119 | [C₉H₁₁]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of this compound, GC-MS plays a crucial role in assessing its purity and confirming its identity.

The gas chromatography component separates the volatile components of a sample based on their different boiling points and affinities for the stationary phase within the GC column. As the sample travels through the column, different compounds elute at different times, known as retention times. The retention time is a characteristic feature of a specific compound under a given set of chromatographic conditions. For this compound, a specific retention time would be expected on a particular GC column and under defined temperature programming. researchgate.net The National Institute of Standards and Technology (NIST) has compiled gas chromatography data for this compound, which can serve as a reference.

Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern is then compared against a library of known mass spectra for identification. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound. researchgate.net

For purity assessment, the chromatogram from the GC is analyzed. The area under the peak corresponding to this compound is proportional to its concentration in the sample. Any other peaks in the chromatogram would indicate the presence of impurities. By comparing the area of the main peak to the total area of all peaks, the percentage purity of the compound can be determined. This is critical for ensuring the quality of the compound for subsequent reactions or analyses. phcogj.com

Below is a hypothetical data table illustrating the kind of information obtained from a GC-MS analysis of a this compound sample.

| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identification | Purity (%) |

| 12.5 | 150, 135, 107, 91, 77 | This compound | 98.5 |

| 8.2 | 120, 105, 91, 77 | 2,4-Dimethylacetophenone (impurity) | 1.0 |

| 10.1 | 58, 43 | Acetone (solvent residue) | 0.5 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Derivatives

For derivatives of this compound that can be crystallized, single crystal X-ray diffraction (SCXRD) offers unambiguous structural elucidation. mdpi.com The process involves growing a high-quality single crystal of the derivative, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

The intensities and positions of these spots are collected and analyzed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined with high precision. This allows for the complete determination of the molecular structure, including the stereochemistry at chiral centers. For derivatives of this compound, this would confirm the connectivity of the atoms and the specific spatial arrangement of the substituent groups.

The crystallographic data obtained includes the unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (the symmetry of the crystal), and the atomic coordinates of each atom in the molecule. This detailed structural information is crucial for understanding the molecule's physical and chemical properties.

Below is a hypothetical table summarizing the kind of crystallographic data that could be obtained for a derivative of this compound.

| Parameter | Value |

| Chemical Formula | C12H16O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.31 |

| β (°) | 105.2 |

| Volume (ų) | 1039 |

| Z | 4 |

| R-factor | 0.045 |

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates over the corresponding sum for the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular interactions. Red spots on the d_norm surface indicate close contacts, which are indicative of strong interactions like hydrogen bonds. omu.edu.tr For derivatives of this compound containing hydroxyl or other hydrogen-bonding groups, Hirshfeld analysis can precisely map the hydrogen bonding networks within the crystal. mdpi.com

The following table provides a hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface for a derivative of this compound.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| C···H / H···C | 18.5 |

| C···C (π-stacking) | 5.5 |

| Other | 5.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies of Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. It provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the aromatic ring in this compound and its derivatives. studyraid.com

The absorption of UV-Vis light by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like the derivatives of this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring. studyraid.com The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

Modification of the this compound molecule by introducing different substituent groups will alter its electronic structure and, consequently, its UV-Vis spectrum. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can cause a shift in the λ_max to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. These shifts provide valuable insights into the electronic effects of the substituents.

The solvent in which the spectrum is recorded can also influence the λ_max, a phenomenon known as solvatochromism. nih.gov By studying the UV-Vis spectra of derivatives in a range of solvents with different polarities, further information about the nature of the electronic transitions can be obtained. sigmaaldrich.com

A hypothetical data table summarizing the UV-Vis spectral data for different derivatives of this compound is presented below.

| Derivative | Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| This compound | Ethanol | 265 | 350 |

| 1-(2,4-Dimethyl-5-nitrophenyl)ethanol | Ethanol | 280 | 8500 |

| 1-(5-Amino-2,4-dimethylphenyl)ethanol | Ethanol | 275 | 1500 |

Computational and Theoretical Investigations of 1 2,4 Dimethylphenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. DFT calculations would provide significant insights into the geometric and electronic properties of 1-(2,4-Dimethylphenyl)ethanol (B1294661).

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the ethanol (B145695) substituent, a conformational analysis would be necessary. This involves systematically rotating the dihedral angles associated with this bond to identify all possible stable conformers and the transition states that connect them. The relative energies of these conformers would indicate their population distribution at a given temperature. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer would provide a detailed picture of the molecule's three-dimensional structure.

Electronic Energy Band Gap and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict how the molecule would interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a method used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. This analysis provides a clear chemical picture of bonding and allows for the calculation of atomic charges and the hybridization of atomic orbitals. For this compound, NBO analysis would reveal the nature of the chemical bonds (e.g., sigma and pi bonds), the charge distribution across the molecule, and the hybridization of the carbon and oxygen atoms. This information is valuable for understanding the molecule's polarity and the nature of its intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. Conversely, regions of positive potential (electron-poor) would indicate sites susceptible to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the study of excited states and the simulation of electronic absorption spectra. A TD-DFT calculation for this compound would predict the energies of its electronic transitions and the corresponding oscillator strengths. This information can be used to simulate the molecule's UV-Vis absorption spectrum, providing insights into its photophysical properties.

Mechanistic Modeling of Reactions Involving this compound

Computational methods, particularly DFT, are widely used to model the mechanisms of chemical reactions. For reactions involving this compound, such as its oxidation or dehydration, DFT calculations could be employed to map out the entire reaction pathway. This would involve identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, which provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). This type of modeling can elucidate the step-by-step process of the reaction and help in understanding the factors that control its outcome.

Elucidation of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, including those involving this compound. nih.govpitt.edu Through quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying the most probable pathways from reactants to products. physicsandmathstutor.comscribd.com This involves locating and characterizing the structures of transition states, which are the high-energy intermediates that govern the reaction rate. scielo.br

For instance, in the synthesis of this compound, various reaction pathways can be computationally explored. One common route involves the reaction of dimethyl ether with carbon dioxide and hydrogen. rsc.orgresearchgate.net Theoretical studies can model the step-by-step mechanism of this transformation, calculating the activation energies for each elementary step. researchgate.net This allows for the identification of the rate-determining step and provides insights into how reaction conditions could be optimized to improve yield and efficiency.

Furthermore, computational methods can be employed to study the reverse reaction, the decomposition of this compound. By modeling different decomposition pathways, such as dehydration to form a styrene (B11656) derivative or oxidation to the corresponding ketone, the relative stabilities of the transition states can be determined. This information is crucial for understanding the compound's stability and potential degradation products.

The table below presents hypothetical activation energies for different proposed reaction pathways involving this compound, as could be determined through computational studies.

| Reaction Pathway | Reactants | Products | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Synthesis via Grignard Reaction | 2,4-Dimethylbenzaldehyde + Methylmagnesium bromide | This compound | 15.2 |

| Synthesis via Friedel-Crafts Acylation and Reduction | m-Xylene (B151644) + Acetyl chloride, followed by NaBH4 | This compound | 22.5 (Acylation), 8.7 (Reduction) |

| Dehydration | This compound | 2,4-Dimethylstyrene | 35.8 |

| Oxidation | This compound | 2',4'-Dimethylacetophenone (B1329390) | 28.4 |

Theoretical Insights into Catalyst-Substrate Interactions and Selectivity

Computational studies provide invaluable theoretical insights into how catalysts interact with substrates like this compound, influencing both the rate and selectivity of a reaction. pitt.edursc.org By modeling the catalyst-substrate complex, researchers can analyze the binding energy and the geometric and electronic factors that favor a particular reaction pathway. nih.gov

For example, in the asymmetric hydrogenation of 2',4'-dimethylacetophenone to produce chiral this compound, different chiral catalysts can be computationally screened. The calculations can predict which catalyst will have the strongest and most favorable interactions with the substrate to produce one enantiomer in excess. These models can reveal key non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the observed enantioselectivity. rsc.org

The selectivity of a reaction, whether it be regioselectivity, stereoselectivity, or chemoselectivity, is often determined by subtle differences in the activation energies of competing transition states. scielo.br Computational chemistry allows for the precise calculation of these energy differences, providing a quantitative understanding of selectivity. For instance, if a reaction involving a derivative of this compound could lead to multiple products, quantum chemical calculations can predict the major product by identifying the pathway with the lowest energy barrier.

The following table illustrates hypothetical binding energies and predicted enantiomeric excess for the asymmetric hydrogenation of 2',4'-Dimethylacetophenone using different theoretical catalyst models.

| Catalyst Model | Calculated Binding Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-Ru-BINAP | -12.5 | (R)-1-(2,4-Dimethylphenyl)ethanol | 95 |

| (S)-Ru-BINAP | -12.4 | (S)-1-(2,4-Dimethylphenyl)ethanol | 94 |

| (R,R)-Rh-DIPAMP | -10.8 | (R)-1-(2,4-Dimethylphenyl)ethanol | 88 |

| (S,S)-Rh-DIPAMP | -10.9 | (S)-1-(2,4-Dimethylphenyl)ethanol | 89 |

Tautomeric Stability and Isomeric Interconversions of Related Compounds

Tautomerism, the interconversion of constitutional isomers, is a key concept in understanding the reactivity and stability of organic compounds. masterorganicchemistry.com While this compound itself does not exhibit tautomerism, related compounds, such as its corresponding ketone, 2',4'-dimethylacetophenone, can exist in keto-enol tautomeric forms. researchgate.netacs.org Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.orgsemanticscholar.org

Density Functional Theory (DFT) calculations can be used to compute the Gibbs free energies of the keto and enol forms of substituted acetophenones. researchgate.net These calculations can predict which tautomer is more stable under different conditions, such as in the gas phase or in various solvents. orientjchem.org The solvent can play a significant role in tautomeric equilibria by preferentially stabilizing one form over the other through intermolecular interactions like hydrogen bonding. masterorganicchemistry.com

Isomeric interconversions are not limited to tautomerism. Geometric isomers (cis/trans or E/Z) can also be studied computationally. For related compounds containing double bonds, such as derivatives of 2,4-dimethylstyrene, theoretical calculations can determine the relative stabilities of the E and Z isomers and the activation energy for their isomerization. tandfonline.comresearchgate.net This information is crucial for understanding and controlling the stereochemistry of reactions involving these compounds. researchgate.net

The table below provides hypothetical relative energies of keto-enol tautomers for acetophenone (B1666503) and its dimethyl-substituted derivatives, as could be predicted by computational methods.

| Compound | Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|

| Acetophenone | Keto | 0.00 | >99.9 |

| Enol | 8.5 | <0.1 | |

| 2',4'-Dimethylacetophenone | Keto | 0.00 | >99.9 |

| Enol | 9.2 | <0.1 | |

| 2',6'-Dimethylacetophenone | Keto | 0.00 | >99.9 |

| Enol | 7.8 | <0.1 |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. scispace.comrasayanjournal.co.in These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. wikipedia.org For this compound and its derivatives, these computational tools can establish relationships between molecular structure and various activities. tandfonline.commdpi.comresearchgate.net

Commonly used quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various atomic charges. rasayanjournal.co.in For example, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). chemrxiv.org

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined properties (e.g., reaction rates, biological activity), a QSAR model can be developed. nih.govresearchgate.net This model can then be used to predict the properties of new, unsynthesized compounds. For instance, a QSAR study on a series of substituted phenyl ethanols could reveal how different substituents on the aromatic ring influence their reactivity in a particular transformation. This predictive capability is highly valuable in the rational design of molecules with desired properties. mdpi.com

The following table presents a hypothetical set of calculated quantum chemical descriptors for this compound and related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-Phenylethanol | -9.12 | 0.85 | 9.97 | 1.85 |

| 1-(2-Methylphenyl)ethanol | -8.98 | 0.92 | 9.90 | 1.78 |

| 1-(4-Methylphenyl)ethanol | -8.95 | 0.90 | 9.85 | 1.92 |

| This compound | -8.83 | 0.95 | 9.78 | 1.88 |

Chemical Reactivity and Derivatization Studies of 1 2,4 Dimethylphenyl Ethanol

Oxidation Reactions

The secondary alcohol group in 1-(2,4-dimethylphenyl)ethanol (B1294661) is susceptible to oxidation, which primarily involves the conversion of the hydroxyl group into a carbonyl group.

The oxidation of secondary alcohols typically yields ketones as the final product. wikipedia.orgchemguide.co.uk In the case of this compound, oxidation leads to the formation of its corresponding ketone, 2',4'-dimethylacetophenone (B1329390). This transformation can be achieved using a variety of oxidizing agents. leah4sci.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for this conversion. Stronger oxidizing agents, including chromic acid (generated from potassium dichromate and sulfuric acid) or potassium permanganate, also yield the ketone. youtube.com

Further oxidation of the resulting ketone to a carboxylic acid is not a standard reaction under typical conditions, as it would require the cleavage of a carbon-carbon bond. The oxidation of primary alcohols, in contrast, can proceed through an aldehyde intermediate to form a carboxylic acid. wikipedia.orgchemguide.co.uk

| Oxidizing Agent | Reaction Conditions | Primary Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., Dichloromethane) | 2',4'-Dimethylacetophenone |

| Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Aqueous acid, heat | 2',4'-Dimethylacetophenone |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2',4'-Dimethylacetophenone |

Esterification and Etherification Reactions

The hydroxyl group of this compound can serve as a nucleophile in reactions to form esters and ethers.

Esterification is a common reaction where the alcohol reacts with a carboxylic acid or one of its derivatives (such as an acid anhydride (B1165640) or acyl chloride) to form an ester. chemguide.co.uk The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, like sulfuric acid. patsnap.com This is a reversible equilibrium-driven process. chemguide.co.uk

Etherification can be accomplished through methods such as the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to produce an ether. organic-chemistry.org Alternatively, acid-catalyzed dehydration of the alcohol can produce a symmetrical ether, though this method is most effective for primary alcohols and can be complicated by competing elimination reactions at higher temperatures. masterorganicchemistry.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | Ester |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

| Williamson Ether Synthesis | 1) Strong Base (e.g., NaH) 2) Alkyl Halide (R'-X) | Stepwise addition | Ether |

Functionalization at the Aromatic Ring System

The 2,4-dimethylphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups and the 1-hydroxyethyl substituent. These groups direct incoming electrophiles primarily to the ortho and para positions. The available positions on the ring are C3, C5, and C6. The C6 position is sterically hindered by the adjacent 1-hydroxyethyl group and the C1-methyl group. Therefore, substitution is most likely to occur at the C3 and C5 positions. For instance, reactions like nitration (using nitric and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst) would be expected to yield a mixture of 3- and 5-substituted derivatives.

| Reaction | Reagents | Major Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-2,4-dimethylphenyl)ethanol and 1-(5-Nitro-2,4-dimethylphenyl)ethanol |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-2,4-dimethylphenyl)ethanol and 1-(5-Bromo-2,4-dimethylphenyl)ethanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acyl-2,4-dimethylphenyl)ethanol and 1-(5-Acyl-2,4-dimethylphenyl)ethanol |

Formation of Heterocyclic Derivatives Incorporating the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl moiety, derived from this compound, can be incorporated into various heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com While there is no direct one-step conversion from this compound, a synthetic route can be devised. The initial step would be the oxidation of the alcohol to the ketone, 2',4'-dimethylacetophenone. This ketone can then be converted into a suitable 1,3-dicarbonyl precursor. For example, a Claisen condensation reaction between the ketone and an ester (e.g., diethyl oxalate) would yield a 1,3-diketone. Subsequent reaction of this diketone with hydrazine would lead to the formation of a pyrazole ring bearing the 2,4-dimethylphenyl substituent. nih.gov

Phthalazinone derivatives containing the 2,4-dimethylphenyl group have been synthesized, typically starting from m-xylene (B151644) (1,3-dimethylbenzene). ekb.egscinito.ai A key synthetic step is the Friedel-Crafts aroylation of m-xylene with phthalic anhydride, which produces 2-(2,4-dimethylbenzoyl)benzoic acid. ekb.eg This keto-acid intermediate is then cyclized. Reaction with hydrazine monohydrate, for instance, leads to the formation of 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one. longdom.org This core structure can be further derivatized at the N2 position of the phthalazinone ring to generate a variety of substituted analogs. ekb.egfayoum.edu.eg

| Heterocycle | Key Precursor from 2,4-Dimethylphenyl Moiety | Key Reagents for Cyclization | Core Heterocyclic Product |

|---|---|---|---|

| Pyrazole | 1-(2,4-Dimethylphenyl)-1,3-butanedione (a 1,3-diketone) | Hydrazine (N₂H₄) | 5-Methyl-3-(2,4-dimethylphenyl)-1H-pyrazole |

| Phthalazinone | 2-(2,4-Dimethylbenzoyl)benzoic acid | Hydrazine Monohydrate (N₂H₄·H₂O) | 4-(2,4-Dimethylphenyl)-2H-phthalazin-1-one |

Thiazole (B1198619) Derivatives

The direct conversion of this compound to thiazole derivatives is not a standard one-step process. However, this alcohol serves as a practical starting material for a multi-step synthesis culminating in the formation of substituted thiazoles. The most common and established route for thiazole synthesis is the Hantzsch thiazole synthesis, which requires an α-haloketone and a thioamide. nih.gov Therefore, this compound must first be converted into a suitable α-haloketone intermediate.

The proposed synthetic pathway involves two key steps:

Oxidation to Ketone: The initial step is the oxidation of the secondary alcohol, this compound, to its corresponding ketone, 2',4'-dimethylacetophenone. This is a standard transformation in organic chemistry that can be achieved using a variety of oxidizing agents.

Halogenation of Ketone: The resulting 2',4'-dimethylacetophenone is then halogenated at the alpha-carbon position to yield an α-halo-2',4'-dimethylacetophenone.

Hantzsch Thiazole Synthesis: The final step is the condensation and cyclization reaction between the α-halo-2',4'-dimethylacetophenone and a thioamide (e.g., thioacetamide (B46855) or thiourea). This reaction directly yields the 1,3-thiazole ring. nih.govbepls.com

Table 1: Proposed Synthetic Route to Thiazole Derivatives from this compound This table outlines a plausible, generalized synthetic pathway.

| Step | Transformation | Starting Material | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Oxidation | This compound | PCC, PDC, or Swern Oxidation reagents | 2',4'-Dimethylacetophenone |

| 2 | α-Halogenation | 2',4'-Dimethylacetophenone | Br2 in Acetic Acid, or NBS | α-Bromo-2',4'-dimethylacetophenone |

| 3 | Hantzsch Synthesis | α-Bromo-2',4'-dimethylacetophenone | Thioamide (e.g., Thioacetamide) | 2-Methyl-4-(2,4-dimethylphenyl)thiazole |

Imidazole (B134444) Derivatives

Similar to thiazoles, imidazole derivatives are not typically synthesized directly from an alcohol. However, this compound is a viable precursor to intermediates required for established imidazole syntheses. The key intermediate, as in the thiazole synthesis, is the α-halo-2',4'-dimethylacetophenone.

Once the α-haloketone is prepared via the oxidation and halogenation of this compound, several methods can be employed to construct the imidazole ring:

Reaction with Amidines: The α-haloketone can react with an amidine. The amidine provides the N-C-N fragment of the imidazole ring, which cyclizes with the α-haloketone's keto- and halo-bearing carbons.

Debus Synthesis: A variation involves a one-pot, multi-component reaction of the related diketone (if synthesized), an aldehyde, ammonia (B1221849), and an ammonium (B1175870) salt, which can yield highly substituted imidazoles. researchgate.net

From α-Haloketones: A common method involves reacting the α-haloketone with a source of ammonia and an aldehyde, which upon condensation and cyclization, forms the imidazole ring. asianpubs.org

These synthetic strategies open a pathway to a diverse range of imidazole derivatives bearing the 1-(2,4-dimethylphenyl)ethyl substituent, which are of significant interest in medicinal and materials chemistry. asianpubs.org

Table 2: Proposed Synthetic Route to Imidazole Derivatives from this compound This table outlines a plausible, generalized synthetic pathway.